2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- is a chemical compound with the molecular formula CHNP and a molecular weight of 320.368 g/mol. It is classified as a phosphine-containing amine and is primarily used in research settings. The compound is recognized for its potential applications in catalysis and coordination chemistry, particularly as a ligand in various chemical reactions .
The synthesis of 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- can be achieved through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with diphenylphosphine in the presence of a base such as potassium tert-butoxide. This reaction typically occurs under an inert atmosphere to prevent oxidation and ensure high yields .
The molecular structure of 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- includes:
The structural representation can be summarized by its SMILES notation: C1=CC=C(C=C1)P(CCNCC2=CC=CC=N2)C3=CC=CC=C3
.
As a phosphine ligand, 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- participates in various chemical reactions, including:
These reactions typically involve the formation of carbon-carbon bonds and are facilitated by the coordination of the ligand to transition metals such as palladium or nickel .
During these reactions, the ligand stabilizes metal complexes and enhances reaction rates. The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the presence of other ligands.
The mechanism of action for 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- as a ligand involves coordination to metal centers. This coordination alters the electronic properties of the metal, facilitating various catalytic processes. For instance, when used in polymerization reactions, it can initiate ring-opening polymerization efficiently .
Research indicates that complexes formed with this ligand can exhibit high turnover frequencies (TOF), making them suitable for industrial applications in polymer synthesis and other catalytic processes .
The primary applications of 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- include:
This compound's versatility makes it an important tool in both academic research and industrial applications within the fields of organic synthesis and materials science.
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.:
CAS No.: 80751-52-6
CAS No.: